molecular formula C7H5NO3 B150856 4-Nitrobenzaldehyde CAS No. 555-16-8

4-Nitrobenzaldehyde

Cat. No. B150856
CAS RN: 555-16-8
M. Wt: 151.12 g/mol
InChI Key: BXRFQSNOROATLV-UHFFFAOYSA-N
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Description

4-Nitrobenzaldehyde is a chemical compound that has been the subject of various studies due to its utility in organic synthesis and potential applications in pharmaceuticals. It is characterized by the presence of a nitro group and an aldehyde functional group attached to a benzene ring. The compound's reactivity and structural properties have been explored through different experimental and computational methods.

Synthesis Analysis

The synthesis of 4-nitrobenzaldehyde can be achieved through various methods. One approach involves the chemoselective benzylation and allylation of 4-nitrobenzaldehyde using phase transfer catalysts and metal catalysts in aqueous media, which has been shown to yield high product yields . Another innovative synthesis route is the ozonolysis-reductive hydrolysis of trans-2,2'-dinitrostilbene, which selectively produces the ortho isomer of nitrobenzaldehyde, reducing environmental hazards associated with its production .

Molecular Structure Analysis

The molecular structure of 4-nitrobenzaldehyde and its derivatives has been extensively studied using various spectroscopic techniques and computational methods. Studies have reported on the optimized geometric parameters, vibrational frequencies, and molecular electrostatic potentials, providing a detailed understanding of the molecule's stability and electronic properties . The planarity of the molecule and the dihedral angles between substituent groups have also been characterized, revealing the influence of different functional groups on the overall molecular conformation .

Chemical Reactions Analysis

4-Nitrobenzaldehyde participates in a variety of chemical reactions, often serving as an intermediate in the synthesis of more complex molecules. Its reactivity has been explored in the context of hydrogen bonding and the formation of supramolecular arrays . The compound's ability to form hydrogen-bonded chains and frameworks is significant for understanding its behavior in crystalline structures and potential applications in materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrobenzaldehyde have been investigated through spectral measurements and theoretical calculations. Studies have provided insights into the compound's infrared and Raman spectra, HOMO-LUMO energy gaps, and thermodynamic functions . These properties are crucial for predicting the reactivity and stability of 4-nitrobenzaldehyde under different conditions.

Scientific Research Applications

Chemoselective Synthesis

4-Nitrobenzaldehyde has been studied for its role in chemoselective synthesis. The benzylation and allylation of 4-nitrobenzaldehyde can be controlled chemoselectively using different phase transfer catalysts and metal catalysts, highlighting its utility in creating various organic compounds with high yields in aqueous media (Zhenggen Zha et al., 2010).

Analytical Chemistry

In analytical chemistry, 4-nitrobenzaldehyde is used as a derivatization agent. A study reported the development of an HPLC-UV derivatization analysis method for 4-nitrobenzaldehyde. This method is significant for controlling 4-nitrobenzaldehyde as a potential genotoxic impurity in pharmaceutical drugs (Lan Luo et al., 2018).

Environmental Engineering

Research in environmental engineering explores the degradation of 4-nitrobenzaldehyde via catalytic ozonation. This involves using carbon nanotubes as ozonation catalysts, demonstrating the compound's degradation pathway and removal efficiency (A. S. G. Santos et al., 2020).

Thermodynamics and Solubility

Studies on the solubility and thermodynamic properties of 4-nitrobenzaldehyde in various solvents provide essential data for optimizing purification processes. These investigations cover its solubility in different conditions and the application of thermodynamic models for better understanding and application (Chao Cheng et al., 2017).

Photophysical Studies

4-Nitrobenzaldehyde has been a subject of study in photophysical research, particularly in understanding its spectroscopic properties. Studies include FT-IR, FT-Raman spectra, and ab initio calculations, providing insights into its molecular and vibrational structures (S. Kalaichelvan et al., 2008).

Catalysis Research

Research in catalysis demonstrates the application of 4-nitrobenzaldehyde in chemoselective hydrogenation reactions. Studies on gold nanocluster catalysts, for instance, reveal the role of 4-nitrobenzaldehyde in facilitating these reactions, highlighting the importance of particle size and steric effects (Gao Li et al., 2014).

Organic Crystal Growth

The growth of organic material crystals, such as 4-nitrobenzaldehyde single crystals, using techniques like the modified vertical Bridgman technique, is another area of research. This involves understanding the crystal's physical properties, such as thermal characteristics and mechanical properties (T. Suthan & N. Rajesh, 2010).

Biodegradation

Research on the biodegradation of 4-nitrobenzaldehyde by specific bacterial strains, such as Pseudomonas spp., provides insights into the environmental impact and potential bioremediation strategies for this compound (B. Haigler & J. Spain, 1993).

Safety And Hazards

4-Nitrobenzaldehyde may cause an allergic skin reaction and serious eye irritation . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not allowing contaminated work clothing out of the workplace .

properties

IUPAC Name

4-nitrobenzaldehyde
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InChI

InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BXRFQSNOROATLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C7H5NO3
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DSSTOX Substance ID

DTXSID5022061
Record name 4-Nitrobenzaldehyde
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Molecular Weight

151.12 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 4-Nitrobenzaldehyde
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Vapor Pressure

0.00354 [mmHg]
Record name 4-Nitrobenzaldehyde
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Product Name

4-Nitrobenzaldehyde

CAS RN

555-16-8
Record name 4-Nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

In an autoclave, 0.274 g of 4-nitrotoluene, 0.011 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to 4-nitrotoluene), 5 g of acetic acid, 0.003 g of cobalt(II) acetate.4H2O and 0.001 g of manganese(II) acetate.4H2O were placed. The autoclave was charged with 1 MPa of air and placed in a heated oil bath. The mixture was stirred at 130° C. for 14 hours. After the completion of reaction, the autoclave was placed on cold water to cool down the reaction mixture quickly. The resulting mixture was analyzed by gas chromatography and was found to yield 4-nitrobenzoic acid and 4-nitrobenzaldehyde in 85% and 1% yields, respectively, at 91% conversion of 4-nitrotoluene.
Quantity
0.274 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0.003 g
Type
catalyst
Reaction Step Four
Quantity
0.001 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

5 g (32.6 mmol) of 4-nitrobenzylalcohol, 2.7 g (32.9 mmol) of sodium acetate and 10 mg (0.06 mmol) of TEMPO were suspended in 40 ml of methylene chloride in a 100 ml sulphonation flask and the suspension was cooled to (-8)-(-10)° C. while stirring. A solution of 3.03 g (13.0 mmol) of trichloroisocyanuric acid in 20 ml of acetone was dosed in within 1 hour, whereupon the mixture was held at (-5)° C. for 1 hour. Thereafter, the reaction had finished. The white precipitate was filtered off and the filtrate was washed with sodium bicarbonate solution and with sodium chloride solution. The organic phase was concentrated and the residue was recrystallized from diisopropyl ether. There were obtained 4.62 g (94%) of 4-nitrobenzaldehyde, GC content: (97.7%) (area percent).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

224 g of p-nitrostyrene are dissolved in 1 liter of methanol and reacted with ozone and subsequently hydrogenated analogously to the procedure indicated in Example 1. The absorption of hydrogen is 31.4 standard liters, corresponding to 93.4% of theory.
Quantity
224 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

AlCl3 (101 mg, 0.757 mmol) was weighed quickly into an argon-flushed vial. While the vial was being purged with argon, dichloroethane was added slowly. The ensuing mixture was syringed quickly into a round-bottom flask and cooled to 0° C. A solution of 4-nitro benzoyl chloride (70 mg, 0.377 mmol) in dichloroethane was added slowly into the suspension of AlCl3 at O—C. This mixture was stirred at 0° C. for 30 min after which a fresh solution of compound 6 (64 mg, 0.253 mmol) in dichloroethane was added slowly to the reaction mixture being stirred at 0° C. After the reaction was stirred at 0° C. for 30 min, it was brought to room temperature and then stirred for another 30 min. The reaction was quenched by adding ice-cold water slowly. The organic layer was extracted into dichloromethane and washed with water and brine, dried with MgSO4 and purified using flash chromatography (ethyl acetate and hexane). The purified material was dried down into a brown/orange solid. Yield: 45 mg, 44%. 1H NMR (400 MHz, CDCl3) δ 8.63 (d, J=9.84 Hz, 1H), 8.44 (d, J=9.89 Hz, 1H), 8.29 (d, J=8.82 Hz, 2H), 7.86 (d, J=8.81 Hz, 2H), 7.71 (t, J=9.82 Hz, 1H), 7.46 (t, J=9.72 Hz, 1H), 7.29 (t, J=9.93 Hz, 1H), 6.67 (s, 1H), 4.70 (s, 2H), 2.42 (s, 3H), 2.39 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 192.2, 170.3, 152.3, 150.4, 149.5, 146.3, 141.4, 140.2, 138.2, 135.6, 133.7, 130.2, 127.2, 125.0, 124.3, 123.6, 123.3, 113.2, 29.0, 16.9. HRMS (ES) calcd MH+ [C23H19N2O3S]+403.1038. found 403.1106.
Name
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
compound 6
Quantity
64 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrobenzaldehyde
Reactant of Route 2
4-Nitrobenzaldehyde
Reactant of Route 3
4-Nitrobenzaldehyde
Reactant of Route 4
4-Nitrobenzaldehyde
Reactant of Route 5
4-Nitrobenzaldehyde
Reactant of Route 6
4-Nitrobenzaldehyde

Citations

For This Compound
13,800
Citations
ASGG Santos, CA Orge, OSGP Soares… - Journal of Water Process …, 2020 - Elsevier
… Carbon nanotubes are used as catalyst for ozonation of 4-nitrobenzaldehyde. … 4-nitrobenzaldehyde (4-NBA) degradation pathway was studied during single and catalytic ozonation …
Number of citations: 12 www.sciencedirect.com
EA Britta, DB Scariot, H Falzirolli, CC Da Silva… - Parasitology, 2015 - cambridge.org
… Our group recently reported the antileishmania activity of a novel molecule, 4-nitrobenzaldehyde thiosemicarbazone (BZTS – C19H24O2N4S), derived from S-(-)-limonene, against the …
Number of citations: 29 www.cambridge.org
EA Britta, DB Scariot, H Falzirolli, T Ueda-Nakamura… - BMC microbiology, 2014 - Springer
… In the present study, we examined the antileishmania activity, mechanism of action, and biochemical alterations produced by a novel molecule, 4-nitrobenzaldehyde thiosemicarbazone …
Number of citations: 77 link.springer.com
N Perret, X Wang, T Onfroy, C Calers, MA Keane - Journal of catalysis, 2014 - Elsevier
… of controlling the selective hydrogenation of 4-nitrobenzaldehyde. Reduction of single bond NO 2 is … The possible pathways associated with the conversion of 4-nitrobenzaldehyde are …
Number of citations: 33 www.sciencedirect.com
H Gökce, S Bahçeli - Spectrochimica Acta Part A: Molecular and …, 2011 - Elsevier
… NMR chemical shifts, UV–vis spectra, HOMO–LUMO analyses, molecular elektrostatic potantials (MEPs), thermodinamic properties and atomic charges of 3- and 4-Nitrobenzaldehyde …
Number of citations: 46 www.sciencedirect.com
N Arrousse, R Salim, GA Houari, FE Hajjaji… - Journal of Chemical …, 2020 - Springer
(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) was synthesized following a facile chemical method from 4-nitrobenzaldehyde (NB) and thoroughly characterized using …
Number of citations: 21 link.springer.com
K Rajaswathi, M Jayanthi, R Rajmohan… - … Acta Part A: Molecular …, 2019 - Elsevier
… 2,4-dimethylpyrrole and 4-nitrobenzaldehyde in acetonitrile for … -dimethylpyrrole alone or 4-nitrobenzaldehyde alone, colour … ,4-dimethylpyrrole and 4-nitrobenzaldehyde are required for …
Number of citations: 12 www.sciencedirect.com
C Rodrigues, AA Batista, RQ Aucélio, LR Teixeira… - Polyhedron, 2008 - Elsevier
… N 4 -methyl 4-nitrobenzaldehyde thiosemicarbazone (H4NO 2 … X-ray crystal structure of N 4 -methyl 4-nitrobenzaldehyde … of 4-nitrobenzaldehyde and 4-nitrobenzophenone (6.6 × 10 −3 …
Number of citations: 31 www.sciencedirect.com
EA Britta, CC da Silva, AF Rubira, CV Nakamura… - Materials Science and …, 2016 - Elsevier
… A recent study by our group investigated the 4-nitrobenzaldehyde thiosemicarbazone compound BZTS, which is derived from S-limonene and found that it exhibited significant …
Number of citations: 11 www.sciencedirect.com
A Prakash, BK Singh, N Bhojak, D Adhikari - Spectrochimica Acta Part A …, 2010 - Elsevier
… deals with the synthesis, spectroscopic and thermal characterization of zinc(II) and cadmium(II) complexes with symmetrical Schiff bases ligands derived from 4-nitrobenzaldehyde–…
Number of citations: 106 www.sciencedirect.com

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